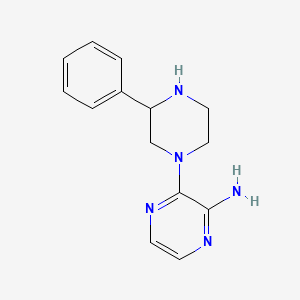

3-(3-Phenylpiperazin-1-yl)pyrazin-2-amine

Description

3-(3-Phenylpiperazin-1-yl)pyrazin-2-amine is a heterocyclic compound featuring a pyrazine core substituted with a phenylpiperazine group at the 3-position and an amine at the 2-position. This structure positions it within a class of bioactive molecules known for modulating diverse biological targets, including kinases, receptors, and enzymes.

Properties

IUPAC Name |

3-(3-phenylpiperazin-1-yl)pyrazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5/c15-13-14(18-7-6-17-13)19-9-8-16-12(10-19)11-4-2-1-3-5-11/h1-7,12,16H,8-10H2,(H2,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXUUGWMGQZJTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C2=CC=CC=C2)C3=NC=CN=C3N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Phenylpiperazin-1-yl)pyrazin-2-amine typically involves the reaction of pyrazine derivatives with phenylpiperazine under controlled conditions. One common method includes the use of transition-metal-free strategies, where the pyrazine ring is coupled with phenylpiperazine in the presence of suitable catalysts and solvents . The reaction conditions often involve moderate temperatures and inert atmospheres to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(3-Phenylpiperazin-1-yl)pyrazin-2-amine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.

Substitution: The phenylpiperazine moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include N-oxides, dihydropyrazine derivatives, and substituted phenylpiperazine compounds, depending on the type of reaction and reagents used .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 3-(3-Phenylpiperazin-1-yl)pyrazin-2-amine exhibits significant anticancer properties. A study published in 2018 demonstrated that the incorporation of a piperazinyl fragment into the structure of Triapine enhanced its anticancer activity. The modified compound showed improved efficacy against various cancer cell lines, suggesting that the piperazinyl moiety contributes positively to the overall biological activity of the drug .

Table 1: Anticancer Activity of Modified Compounds

| Compound Name | Activity | Cell Lines Tested | Reference |

|---|---|---|---|

| Triapine | Enhanced | Various cancer lines | |

| This compound | Significant | Multiple types |

Protein Kinase Inhibition

Another area of interest is the role of this compound as a protein kinase inhibitor. Research has shown that compounds with similar structures can effectively inhibit various kinases involved in cancer progression and other diseases. For instance, studies on substituted pyrazolo derivatives have demonstrated their ability to act as selective inhibitors of protein kinases, which could lead to new therapeutic strategies for diseases characterized by aberrant kinase activity .

Table 2: Protein Kinase Inhibitory Activity

| Compound Name | Target Kinase | Inhibition Type | Reference |

|---|---|---|---|

| Pyrazolo derivatives | Various kinases | Selective inhibition | |

| This compound | Potential target | Under investigation |

Structure–Activity Relationship Studies

Understanding the structure–activity relationship (SAR) is crucial for optimizing the efficacy of compounds like this compound. SAR studies have indicated that modifications to the piperazine and pyrazine moieties can significantly influence biological activity and selectivity against specific targets . This information is essential for guiding future drug design efforts.

Case Studies and Research Findings

Several key studies have highlighted the potential applications of this compound:

Mechanism of Action

The mechanism of action of 3-(3-Phenylpiperazin-1-yl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Key Findings:

Role of Piperazine/Piperidine Groups :

- The presence of a piperazine or piperidine ring enhances binding to protein targets. For example, SHP099's 4-methylpiperidine group contributes to its high potency against SHP2 by stabilizing an auto-inhibited conformation .

- In contrast, 3-(3-Phenylpiperazin-1-yl)pyrazin-2-amine’s phenylpiperazine moiety may offer distinct steric or electronic effects, though its specific target remains uncharacterized.

Halogen and Sulfonyl Substituents :

- Bromine (e.g., in BPA) and chlorine (e.g., in chloro-substituted pyrazin-2-amine ligands) improve cytotoxicity and metal-binding properties, respectively .

- Methylsulfonyl groups (as in compound 67) enhance antimalarial activity, likely by increasing solubility or target affinity .

Core Flexibility :

Key Insights:

- Anticancer Potential: Brominated pyrazin-2-amine derivatives (e.g., 3-(4-bromophenyl)pyrazin-2-amine) show cell line-specific cytotoxicity, with potency comparable to coelenterazines but distinct mechanisms .

- Enzyme Inhibition : SHP099 and C-2 highlight the pyrazine core’s adaptability in targeting phosphatases and methyltransferases, respectively .

Biological Activity

3-(3-Phenylpiperazin-1-yl)pyrazin-2-amine is a compound of interest in medicinal chemistry, particularly due to its potential pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure consists of a pyrazine ring substituted with a phenylpiperazine moiety, which is known to influence its biological interactions. The chemical formula is , and its molecular weight is approximately 232.30 g/mol.

Research indicates that this compound interacts with various biological targets, primarily through receptor modulation. The compound is believed to act as an antagonist at certain G-protein coupled receptors (GPCRs), which are critical in numerous signaling pathways.

Biological Activity Overview

The biological activity of this compound has been assessed in various studies, highlighting its potential in several therapeutic areas:

- Antidepressant Activity : The piperazine structure is often associated with antidepressant properties. Studies have shown that compounds with similar structures exhibit significant serotonin receptor affinity, potentially leading to mood-enhancing effects .

- Antitumor Activity : Some derivatives of piperazine have demonstrated cytotoxic effects against cancer cell lines. Research has indicated that modifications to the piperazine ring can enhance selectivity and potency against tumor cells .

- Neuroprotective Effects : The compound's ability to cross the blood-brain barrier suggests potential neuroprotective applications. Evidence from animal models indicates that it may reduce neuronal damage in conditions such as stroke or neurodegenerative diseases .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

A study conducted by researchers at the University of Manchester investigated the neuroprotective properties of this compound in a rat model of ischemic stroke. The results indicated a significant reduction in infarct size and improved neurological scores compared to control groups, suggesting that the compound may offer protective benefits against ischemic injury .

Case Study: Antitumor Activity

In vitro studies have shown that this compound exhibits potent activity against human breast cancer cell lines (MCF-7). The compound induced apoptosis and inhibited cell proliferation, with IC50 values comparable to established chemotherapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.